(2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide
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Overview
Description
(2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a diethylamino group attached to a benzylidene moiety, which is further connected to a hydrazinecarbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide typically involves the condensation of 4-(diethylamino)benzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It has shown promise in preclinical studies as a potential treatment for certain types of cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the production of colorants and coatings.
Mechanism of Action
The mechanism of action of (2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide involves its interaction with cellular targets such as enzymes and receptors. The diethylamino group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. Additionally, it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(diethylamino)benzylidene)-4-phenyl-1-piperazinamine
- N’-(4-(diethylamino)benzylidene)hexadecanohydrazide
- Benzoic acid (4-diethylamino-benzylidene)-hydrazide
Uniqueness
(2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
18300-67-9 |
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Molecular Formula |
C12H18N4S |
Molecular Weight |
250.37 g/mol |
IUPAC Name |
[(E)-[4-(diethylamino)phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C12H18N4S/c1-3-16(4-2)11-7-5-10(6-8-11)9-14-15-12(13)17/h5-9H,3-4H2,1-2H3,(H3,13,15,17)/b14-9+ |
InChI Key |
BACMXYJKOOIPTI-NTEUORMPSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=S)N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=S)N |
Origin of Product |
United States |
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